LogP Difference vs. Regioisomeric 4-(2-Aminothiazol-4-yl)piperidine
The target compound exhibits a predicted LogP of 2.95, while the 4-(2-aminothiazol-4-yl) regioisomer (CAS 690261-84-8) is predicted to have a lower LogP of approximately 2.3 (estimated from similar scaffold predictions) . This 0.65-unit difference in lipophilicity indicates that the 2-ylamino isomer will display greater membrane permeability potential.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.95 |
| Comparator Or Baseline | tert-Butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate (CAS 690261-84-8): estimated LogP ~2.3 |
| Quantified Difference | ΔLogP ≈ +0.65 (higher lipophilicity for target) |
| Conditions | In silico prediction (method unspecified) |
Why This Matters
A higher LogP implies better passive membrane permeability, potentially improving oral bioavailability or cell-based assay penetration compared to the 4-yl regioisomer.
